

# N-(3-Aminopropyl)diethanolamine molecular weight and formula verification

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## Compound of Interest

Compound Name: *N*-(3-Aminopropyl)diethanolamine

Cat. No.: B109330

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## Technical Guide: N-(3-Aminopropyl)diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical and physical properties of **N-(3-Aminopropyl)diethanolamine**, a versatile amino alcohol compound. The information is presented to support its application in research, particularly in the fields of chemistry and drug development.

## Core Chemical Data

**N-(3-Aminopropyl)diethanolamine**, identified by the CAS number 4985-85-7, is a significant building block in organic synthesis.<sup>[1]</sup> Its bifunctional nature, possessing both amine and hydroxyl groups, allows for a wide range of chemical modifications and applications.

The empirical and molecular data for **N-(3-Aminopropyl)diethanolamine** have been verified across multiple sources and are summarized in the table below for ease of reference. This data is fundamental for stoichiometric calculations in reaction planning and for the characterization of resulting products.

Identifier	Value	Source
Molecular Formula	C7H18N2O2	[1][2][3][4]
Molecular Weight	162.23 g/mol	[1][2][3][5][6]
IUPAC Name	2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol	[1][4]
CAS Number	4985-85-7	[1]
Density	1.07 g/mL	[1][4]
Boiling Point	207 °C	[1]
Flash Point	138 °C	[1]
Physical State	Liquid	[1]

## Experimental Protocols: A General Framework

While specific, detailed experimental protocols for **N-(3-Aminopropyl)diethanolamine** are proprietary and vary by application, a general workflow for its use as a reactant in a hypothetical conjugation reaction is outlined below. This serves as a template that can be adapted for specific research needs.

Objective: To conjugate **N-(3-Aminopropyl)diethanolamine** to a carboxyl-containing molecule (Molecule-COOH) via amide bond formation.

Materials:

- **N-(3-Aminopropyl)diethanolamine**
- Molecule-COOH
- Coupling agent (e.g., EDC, DCC)
- Activation agent (e.g., NHS, HOBt)
- Anhydrous solvent (e.g., DMF, DMSO)

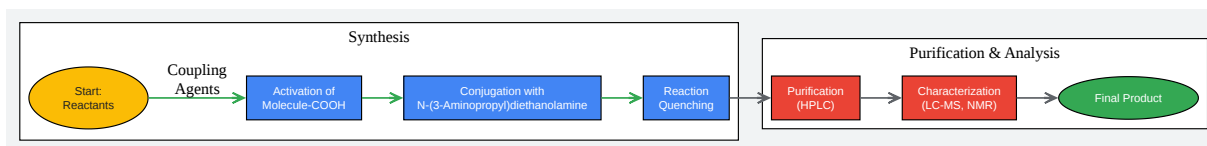
- Quenching agent (e.g., hydroxylamine)
- Purification system (e.g., HPLC, column chromatography)
- Analytical instruments (e.g., LC-MS, NMR)

#### Methodology:

- **Activation of Carboxyl Group:** Dissolve Molecule-COOH in the anhydrous solvent. Add the coupling agent and activation agent. Stir the mixture at room temperature for 1-2 hours to form an active ester.
- **Conjugation Reaction:** Add **N-(3-Aminopropyl)diethanolamine** to the activated Molecule-COOH solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require gentle heating.
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
- **Quenching:** Once the reaction is complete, add a quenching agent to deactivate any remaining active esters.
- **Purification:** Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
- **Characterization:** Confirm the identity and purity of the final product using analytical methods such as NMR and mass spectrometry.

## Visualized Workflow: Amide Bond Formation

The following diagram illustrates the logical steps for the synthesis and verification of a conjugate molecule derived from **N-(3-Aminopropyl)diethanolamine**.



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Caption: A generalized workflow for the synthesis and purification of a conjugate molecule.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-(3-Aminopropyl)diethanolamine | CymitQuimica [cymitquimica.com]
- 3. N-(3-AMINOPROPYL)DIETHANOLAMINE | 4985-85-7 [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. N-(3-Aminopropyl)diethanolamine | CAS#:4985-85-7 | Chemsrce [chemsrc.com]
- 6. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]
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